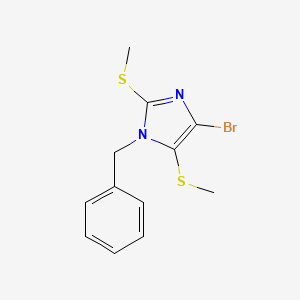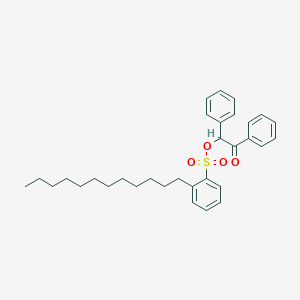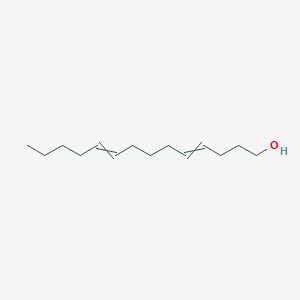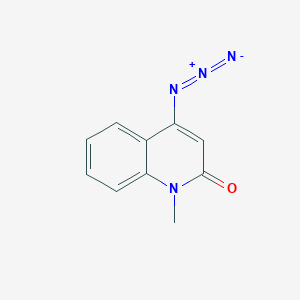
2(1H)-Quinolinone, 4-azido-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 4-azido-1-methyl- is a heterocyclic compound that features a quinolinone core with an azido group at the 4-position and a methyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-azido-1-methyl- typically involves the introduction of the azido group to a preformed quinolinone scaffold. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the quinolinone is replaced by an azide ion. This reaction is often carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium azide.
Industrial Production Methods
Industrial production of 2(1H)-Quinolinone, 4-azido-1-methyl- may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the azido group introduction while minimizing by-products.
化学反应分析
Types of Reactions
2(1H)-Quinolinone, 4-azido-1-methyl- can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium azide in DMF is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
科学研究应用
2(1H)-Quinolinone, 4-azido-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 2(1H)-Quinolinone, 4-azido-1-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems.
相似化合物的比较
Similar Compounds
- 4-Azido-1-methyl-1H-pyrazole
- 4-Azido-1-methyl-1H-1,2,3-triazole
Comparison
2(1H)-Quinolinone, 4-azido-1-methyl- is unique due to its quinolinone core, which imparts distinct electronic and steric properties compared to pyrazole and triazole derivatives. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties.
属性
CAS 编号 |
110216-61-0 |
|---|---|
分子式 |
C10H8N4O |
分子量 |
200.20 g/mol |
IUPAC 名称 |
4-azido-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8N4O/c1-14-9-5-3-2-4-7(9)8(12-13-11)6-10(14)15/h2-6H,1H3 |
InChI 键 |
YQVCVMRULFQENU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=CC1=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


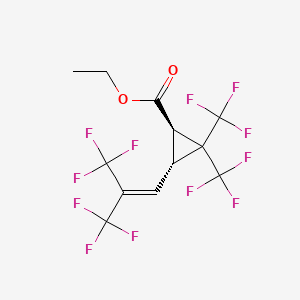
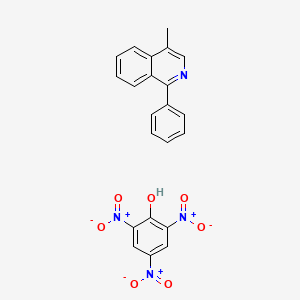

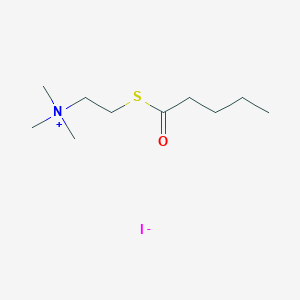
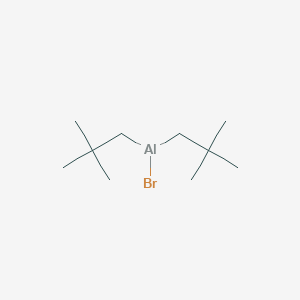
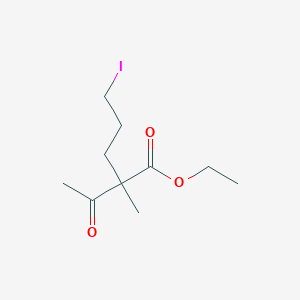
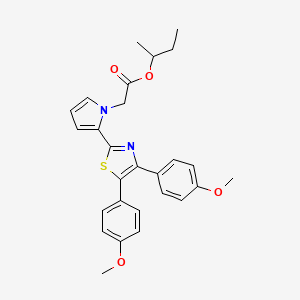
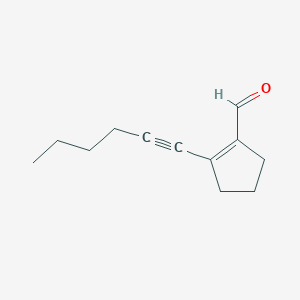

![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
